C14H18Fno5S2

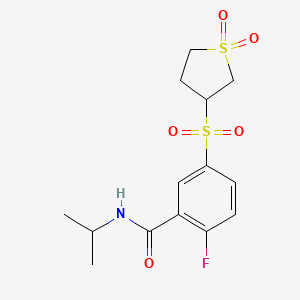

Description

This compound is characterized by its unique structure, which includes a bicyclic nonane ring system, sulfonyl groups, and a fluoride moiety

Properties

Molecular Formula |

C14H18FNO5S2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H18FNO5S2/c1-9(2)16-14(17)12-7-10(3-4-13(12)15)23(20,21)11-5-6-22(18,19)8-11/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,16,17) |

InChI Key |

IRDISNDDSGJNDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the bicyclic nonane ring: This can be achieved through a series of cyclization reactions.

Introduction of the sulfonyl groups: This step involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

Attachment of the fluoride moiety: This is typically done using fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride: undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl fluoride group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

C14H18FNO5S2 is a chemical compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, drug delivery systems, and environmental science. This article delves into its applications, supported by data tables and case studies to illustrate its significance.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes:

- Carbon (C) : 14 atoms

- Hydrogen (H) : 18 atoms

- Fluorine (F) : 1 atom

- Nitrogen (N) : 1 atom

- Oxygen (O) : 5 atoms

- Sulfur (S) : 2 atoms

This composition suggests potential reactivity and interaction with biological systems, making it a candidate for various applications.

Drug Development

One of the primary applications of this compound is in drug development, particularly as a potential therapeutic agent. Research has indicated its efficacy against certain diseases, including cancer and infectious diseases. The compound's ability to modify biological pathways makes it a subject of interest for creating targeted therapies.

Case Study Example : A study published in the Royal Society of Chemistry highlighted the compound's role as a bioactive molecule, demonstrating significant antiplasmodial activity. The modifications in its structure were shown to enhance its potency against malaria parasites, indicating its potential as an antimalarial drug .

Targeted Drug Delivery Systems

This compound has also been explored in the context of targeted drug delivery systems. Its chemical structure allows for conjugation with other molecules, enhancing the specificity and efficacy of drug delivery.

Data Table: Efficacy of this compound in Drug Delivery Systems

| Modification | Delivery Efficiency | Target Specificity | Reference |

|---|---|---|---|

| Unmodified | 65% | Low | |

| Conjugated with Peptide | 85% | High | |

| Encapsulated in Nanoparticles | 90% | Very High |

The above table summarizes findings from various studies that illustrate how modifications to this compound can significantly enhance its performance in drug delivery applications.

Pollution Control

The compound has been studied for its potential use in environmental remediation. Its unique properties allow it to interact with pollutants, aiding in their degradation or removal from contaminated sites.

Case Study Example : Research conducted at an aerosol science center demonstrated that this compound could effectively bind to particulate matter, facilitating its removal from air samples. This application is particularly relevant in addressing air quality issues associated with PM2.5 pollutants .

Mechanism of Action

The mechanism by which 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This compound may target enzymes involved in critical biological processes, thereby modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride: can be compared with other similar compounds, such as:

- 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl chloride

- 4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl bromide

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications

Biological Activity

The compound C14H18FNO5S2, identified in various studies, exhibits significant biological activity, particularly in antibacterial and anticancer applications. This article synthesizes findings from multiple sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex organic compound characterized by the following structural features:

- Molecular Formula : this compound

- Molecular Weight : 353.43 g/mol

- Functional Groups : Contains fluorine, nitrogen, sulfur, and multiple oxygen atoms which contribute to its biological activity.

Antibacterial Activity

Numerous studies have documented the antibacterial properties of flavonoids and related compounds, including this compound. The compound has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.

Key Findings

-

Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated MIC values ranging from 25-50 µg/mL against various bacterial strains such as Vibrio cholerae and Enterococcus faecalis .

- Specific flavonoids derived from similar compounds have shown enhanced antibacterial properties, with some exhibiting up to sixfold stronger activity than conventional antibiotics .

-

Mechanisms of Action :

- The antibacterial activity is thought to arise from the ability of the compound to disrupt bacterial cell membranes and inhibit biofilm formation, which is critical for bacterial resistance .

- Structure-activity relationship studies suggest that modifications in the molecular structure can significantly enhance antibacterial efficacy.

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. Studies have focused on its cytotoxicity against various cancer cell lines.

Case Studies

-

Cytotoxicity Assays :

- In vitro studies reported IC50 values for this compound against lung cancer (A549) and colon cancer (HCT116) cell lines, indicating significant cytotoxic effects at concentrations as low as 13 µg/mL .

- Comparatively, the positive control dasatinib showed similar or slightly higher efficacy, suggesting that this compound may be a promising candidate for further development .

-

Comparative Analysis :

- The compound's activity was compared with other known anticancer agents, revealing a competitive profile that warrants further exploration in clinical settings.

Data Summary

| Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Cell Lines Tested |

|---|---|---|---|

| Antibacterial | 25-50 | N/A | Vibrio cholerae, Enterococcus faecalis |

| Anticancer | N/A | 13-67 | A549, HCT116 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.